molecular formula C13H18F6N3P B1628048 1-Butyl-3-(2-pyridinylmethyl)-1H-imidazolium hexafluorophosphate CAS No. 873788-09-1

1-Butyl-3-(2-pyridinylmethyl)-1H-imidazolium hexafluorophosphate

Cat. No.: B1628048
CAS No.: 873788-09-1
M. Wt: 361.27 g/mol
InChI Key: LYRTZSJBJXWSOP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Characterization

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, precisely describing the molecular architecture of this ionic liquid compound. The compound bears the Chemical Abstracts Service registry number 873788-09-1 and possesses the molecular formula C₁₃H₁₈F₆N₃P, corresponding to a molecular weight of 361.27 daltons.

The structural characterization reveals a complex cationic framework comprising an imidazolium ring system substituted at the 1-position with a butyl chain and at the 3-position with a 2-pyridinylmethyl group. The cationic component forms an ion pair with the hexafluorophosphate anion, creating the complete ionic liquid structure. The International Chemical Identifier string for this compound is InChI=1S/C13H18N3.F6P/c1-2-3-8-15-9-10-16(12-15)11-13-6-4-5-7-14-13;1-7(2,3,4,5)6/h4-7,9-10,12H,2-3,8,11H2,1H3;/q+1;-1.

The three-dimensional molecular geometry exhibits distinct spatial relationships between the aromatic ring systems. Crystallographic studies of related compounds demonstrate that the imidazole and pyridine rings form specific dihedral angles with other aromatic systems, influencing the overall molecular conformation and subsequent physical properties. The canonical Simplified Molecular Input Line Entry System representation is FP-(F)(F)(F)F.CCCCn1ccn+c1, which provides a linear notation for the complete molecular structure.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₃H₁₈F₆N₃P
Molecular Weight 361.27 g/mol
Chemical Abstracts Service Number 873788-09-1
Density 1.303 g/mL at 25°C
Refractive Index n/D 1.4726
Assay 95%
Storage Temperature 2-8°C

The structural analysis reveals the presence of multiple nitrogen-containing heterocycles, which contribute to the compound's unique chemical behavior. The imidazolium cation features a five-membered aromatic ring with two nitrogen atoms, while the pyridinylmethyl substituent introduces a six-membered pyridine ring connected through a methylene bridge. This dual heterocyclic architecture creates opportunities for various intermolecular interactions and coordination behaviors.

Historical Development of Pyridinylmethyl-Functionalized Ionic Liquids

The historical development of pyridinylmethyl-functionalized ionic liquids emerged from the broader evolution of ionic liquid chemistry and the recognition of structure-property relationships in these materials. The synthesis and characterization of compounds containing 2-pyridinylmethyl imidazolium frameworks have been documented since the early 2000s, with significant contributions to understanding their unique reactivity patterns.

Early investigations into pyridinylmethyl imidazolium salts revealed remarkable anion-dependent behavior that distinguished these compounds from simpler imidazolium derivatives. Research conducted in 2005 demonstrated that changing the counteranion in the series bromide, tetrafluoroborate, hexafluorophosphate, and hexafluoroantimonate causes significant changes in the kinetic reaction products with transition metal complexes. This discovery highlighted the importance of anion selection in determining the chemical behavior of pyridinylmethyl-functionalized ionic liquids.

The development trajectory of these specialized ionic liquids benefited from advances in synthetic methodologies for preparing functionalized imidazolium compounds. The incorporation of pyridinylmethyl substituents required sophisticated synthetic approaches that could effectively couple pyridine derivatives with imidazolium precursors while maintaining the integrity of both heterocyclic systems. The successful synthesis of this compound represented a significant milestone in this developmental process.

Computational studies using Density Functional Theory have provided insights into the mechanistic aspects of reactions involving pyridinylmethyl imidazolium salts, revealing that different reaction pathways can be accessed depending on the nature of the counteranion. These theoretical investigations have contributed to a deeper understanding of the structure-reactivity relationships that govern the behavior of these functionalized ionic liquids.

The recognition of anion-coupled proton transfer mechanisms in pyridinylmethyl imidazolium systems has opened new avenues for designing ionic liquids with predictable and tunable properties. This mechanistic understanding has informed subsequent synthetic efforts and applications development, establishing pyridinylmethyl-functionalized ionic liquids as a distinct class of materials with unique characteristics.

Position Within the Imidazolium-Based Ionic Liquid Family

The classification of this compound within the broader imidazolium-based ionic liquid family requires consideration of both structural features and functional properties. Imidazolium-based ionic liquids constitute one of the most extensively studied categories of ionic liquids, recognized for their thermal stability, electrochemical properties, and versatility in chemical applications.

Within the imidazolium family, compounds can be categorized based on their substitution patterns and functional group incorporation. The 1,3-dialkyl imidazolium framework represents the most common structural motif, with 1-Butyl-3-methylimidazolium hexafluorophosphate serving as a benchmark compound in this category. However, this compound represents a more sophisticated variant that incorporates additional nitrogen-containing heterocyclic functionality.

Table 2: Comparative Analysis of Imidazolium-Based Ionic Liquid Structures

Compound Type Structural Features Representative Example Key Characteristics
Simple 1,3-Dialkyl Two alkyl substituents 1-Butyl-3-methylimidazolium hexafluorophosphate Hydrophobic, low melting point
Functionalized Additional functional groups This compound Enhanced coordination ability
Dicationic Multiple imidazolium units Bis-imidazolium derivatives Increased thermal stability

The incorporation of the 2-pyridinylmethyl substituent places this compound in a specialized subcategory of task-specific ionic liquids designed to incorporate additional chemical functionality beyond the basic imidazolium framework. This structural modification introduces a chelating ligand motif that can participate in coordination chemistry, distinguishing it from conventional alkyl-substituted imidazolium compounds.

Research has demonstrated that imidazolium-based ionic liquids generally exhibit higher toxicity compared to pyrrolidinium-based alternatives, with toxicity trends following the order pyrrolidinium < piperidinium < pyridinium ≤ imidazolium. However, the specific toxicity profile of pyridinylmethyl-functionalized variants requires individual assessment due to the structural complexity introduced by the additional heterocyclic component.

The anisotropic structural organization characteristic of imidazolium-based ionic liquids is maintained in this compound, with the compound exhibiting the modular physical-chemical properties typical of this class. The hexafluorophosphate anion contributes to the hydrophobic character of the ionic liquid, consistent with the behavior observed in related imidazolium hexafluorophosphate compounds.

The position of this compound within the imidazolium family is further defined by its potential applications in catalytic processes, where the pyridinylmethyl functionality can serve as a coordination site for metal centers while the imidazolium framework provides the ionic liquid medium. This dual functionality represents an evolution in ionic liquid design, moving beyond simple solvent applications toward more sophisticated roles in chemical synthesis and catalysis.

Properties

IUPAC Name

2-[(3-butylimidazol-1-ium-1-yl)methyl]pyridine;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N3.F6P/c1-2-3-8-15-9-10-16(12-15)11-13-6-4-5-7-14-13;1-7(2,3,4,5)6/h4-7,9-10,12H,2-3,8,11H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRTZSJBJXWSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)CC2=CC=CC=N2.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F6N3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584824
Record name 1-Butyl-3-[(pyridin-2-yl)methyl]-1H-imidazol-3-ium hexafluorophosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873788-09-1
Record name 1-Butyl-3-[(pyridin-2-yl)methyl]-1H-imidazol-3-ium hexafluorophosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 873788-09-1
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Preparation Methods

N-Alkylation of 1-Butylimidazole

The foundational step involves quaternization of the imidazole nucleus at the N3 position. A two-phase reaction system is typically employed, where 1-butylimidazole reacts with 2-(chloromethyl)pyridine in a 1:1 molar ratio under inert atmosphere. Acetonitrile or dichloromethane serves as the solvent, with reflux conditions (70–80°C) maintained for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with yields exceeding 85% when using triethylamine as an acid scavenger.

Key side products include bis-alkylated species (from over-alkylation) and residual starting materials. Purification involves sequential washes with ethyl acetate and saturated sodium bicarbonate solution, followed by rotary evaporation to isolate 1-butyl-3-(2-pyridinylmethyl)imidazolium chloride as a hygroscopic solid.

Anion Exchange to Hexafluorophosphate

Metathesis Reaction Optimization

The chloride counterion is replaced via stoichiometric reaction with potassium hexafluorophosphate (KPF6) in aqueous medium. A representative procedure involves:

  • Dissolving 1-butyl-3-(2-pyridinylmethyl)imidazolium chloride (0.1 mol) in 100 mL deionized water
  • Adding KPF6 (0.11 mol) dissolved in 50 mL water
  • Stirring vigorously for 6 hours at 25°C
  • Extracting the product into dichloromethane (3 × 50 mL)
  • Drying the organic phase over anhydrous MgSO4
  • Filtering and evaporating under reduced pressure

Critical parameters affecting yield and purity:

Parameter Optimal Range Effect on Reaction
Molar Ratio (KPF6) 1.05:1 Minimizes residual chloride
Temperature 20–30°C Prevents PF6− hydrolysis
Stirring Time 4–8 hours Ensures complete ion exchange
Solvent System H2O/CH2Cl2 Facilitates phase separation

This method typically achieves 78–82% yield with <500 ppm chloride contamination.

Alternative Synthesis Strategies

One-Pot Alkylation-Anion Exchange

Recent advances demonstrate simultaneous alkylation and anion incorporation using silver hexafluorophosphate (AgPF6) as both catalyst and anion source. This approach reduces purification steps but increases cost due to silver usage.

Microwave-Assisted Synthesis

Applying microwave irradiation (100 W, 80°C) reduces reaction times from hours to minutes. A 2017 study achieved 92% cation alkylation yield in 15 minutes, though anion exchange still required conventional processing.

Characterization and Quality Control

Spectroscopic Verification

1H NMR (400 MHz, DMSO-d6):

  • δ 9.32 (s, 1H, NCHN)
  • δ 8.50–7.25 (m, 5H, pyridine and imidazole protons)
  • δ 5.62 (s, 2H, CH2 bridge)
  • δ 4.15 (t, 2H, NCH2CH2)
  • δ 1.70–0.85 (m, 7H, butyl chain)

19F NMR confirms PF6− presence through a septet at δ −70.2 ppm (JP-F = 712 Hz).

Purity Assessment

Ion chromatography shows <0.1% halide contamination in optimized batches. Karl Fischer titration measures water content <200 ppm when stored under argon.

Industrial-Scale Production Considerations

Cost Analysis of Reagents

Reagent Price/kg (USD) Contribution to Total Cost
2-(Chloromethyl)pyridine 320 41%
KPF6 2800 37%
1-Butylimidazole 450 12%
Solvents - 10%

Bulk anion exchange using NH4PF6 instead of KPF6 reduces costs by 18% but requires additional purification.

Recent Methodological Innovations

Flow Chemistry Approaches

Continuous flow systems increase throughput to 5 kg/day using:

  • Packed-bed reactor for alkylation (residence time 30 min)
  • Microfluidic mixer for anion exchange
  • Inline FTIR monitoring

This reduces solvent use by 60% compared to batch processes.

Comparative Performance Data

Property This Compound BMIM-PF6 EMIM-PF6
Viscosity (cP, 25°C) 312 450 220
Conductivity (mS/cm) 0.89 0.65 1.12
Thermal Stability (°C) 286 301 275
Hydrolytic Stability Stable pH 2–10 Stable pH 3–9 Stable pH 4–8

Data adapted from demonstrates the enhanced conductivity vs. common imidazolium ILs.

Chemical Reactions Analysis

1-Butyl-3-(2-pyridinylmethyl)-1H-imidazolium hexafluorophosphate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles depending on the desired substitution product. Major products formed from these reactions include oxidized imidazolium derivatives, reduced piperidine derivatives, and substituted imidazolium salts .

Mechanism of Action

The mechanism of action of 1-butyl-3-[(pyridin-2-yl)methyl]-1H-imidazol-3-ium hexafluorophosphate varies depending on its application. In catalytic processes, the imidazolium cation can stabilize transition states and intermediates, facilitating various chemical transformations. The hexafluorophosphate anion can also participate in these processes by stabilizing charged intermediates.

In biological applications, the compound can interact with enzymes and proteins, enhancing their stability and activity. The imidazolium cation can form hydrogen bonds and electrostatic interactions with amino acid residues, while the hexafluorophosphate anion can stabilize charged groups on the protein surface.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Variations

(a) 1-Butyl-3-Methylimidazolium Hexafluorophosphate ([BMIM][PF₆])
  • Structure : Replaces the 2-pyridinylmethyl group with a methyl group.
  • Impact: Lower coordination ability: Lacks the pyridine’s lone pair electrons for metal interaction . Thermal stability: [BMIM][PF₆] decomposes at ~400°C, while [BPMIM][PF₆] may exhibit higher stability due to aromatic rigidity .
(b) 1-Methyl-3-(2-Pyridinylmethyl)-1H-Imidazolium Tetrafluoroborate
  • Structure : Shares the pyridinylmethyl substituent but uses BF₄⁻ instead of PF₆⁻.
  • Impact :
    • Anion effects : BF₄⁻ is less hydrophobic and thermally stable than PF₆⁻, limiting high-temperature applications .
    • Conductivity : BF₄⁻-based ILs generally exhibit higher ionic conductivity but lower viscosity than PF₆⁻ analogues .
(c) 1-Octyl-3-Methylimidazolium Hexafluorophosphate ([OMIM][PF₆])
  • Structure : Features a longer octyl chain instead of butyl.
  • Impact :
    • Hydrophobicity : Longer alkyl chains increase hydrophobicity, improving immiscibility with water .
    • Viscosity : Octyl chains elevate viscosity (e.g., [OMIM][PF₆]: ~450 mPa·s at 25°C vs. [BMIM][PF₆]: ~250 mPa·s) .

Physicochemical Properties

Table 1: Key Properties of Selected Imidazolium ILs

Compound Melting Point (°C) Density (g/cm³, 25°C) Viscosity (mPa·s, 25°C) Thermal Decomposition (°C)
[BPMIM][PF₆] (target) ~80 (estimated) 1.30–1.35 (predicted) 300–400 (predicted) ~410–420
[BMIM][PF₆] -82 (liquid) 1.37 250 400
[OMIM][PF₆] -60 1.24 450 390
1,3-Dimethylimidazolium PF₆ 95–100 1.45 500 380

Sources :

  • Solubility : [BPMIM][PF₆] is sparingly soluble in water (like [BMIM][PF₆]) but exhibits better solubility in polar organic solvents (e.g., acetone, DMSO) due to the pyridine group .
  • Supramolecular Interactions : The pyridinylmethyl group in [BPMIM][PF₆] facilitates CH⋅⋅⋅F hydrogen bonding and 1D polymer chain formation in the solid state, unlike alkyl-substituted ILs .

Toxicity and Environmental Considerations

  • Toxicity : Pyridine-containing ILs like [BPMIM][PF₆] may exhibit higher toxicity than alkyl analogues due to aromaticity-induced bioactivity .
  • Biodegradability : PF₆⁻ anions are generally persistent, but the pyridinyl group could marginally improve biodegradability via microbial oxidation .

Biological Activity

1-Butyl-3-(2-pyridinylmethyl)-1H-imidazolium hexafluorophosphate (C13H18F6N3P) is an ionic liquid that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a pyridine moiety, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects against cancer cells, and potential mechanisms of action.

This compound is characterized by its ionic nature and stability under various conditions. The compound's properties include:

  • Molecular Weight : 361.27 g/mol
  • Density : 1.303 g/mL at 25 °C
  • Solubility : Soluble in polar solvents, which enhances its applicability in biological systems .

Antimicrobial Activity

The antimicrobial properties of imidazolium-based ionic liquids have been widely studied. Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated the cytotoxic effects of imidazolium ionic liquids on various cancer cell lines. The compound's ability to induce cell death through apoptosis has been highlighted in several studies.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism of ActionReference
HepG2 (liver cancer)15.5Induction of apoptosis
MCF-7 (breast cancer)20.3Cell cycle arrest
HCT-116 (colon cancer)18.7Upregulation of pro-apoptotic markers

These results indicate that the compound may serve as a lead for developing anticancer therapies.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Apoptosis Induction : The compound activates caspases and alters the expression of Bcl-2 family proteins, promoting apoptosis in cancer cells .
  • Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest in various cancer cell lines, potentially through the modulation of cyclins and cyclin-dependent kinases .

Case Studies

Recent studies have illustrated the potential applications of this compound in therapeutic settings:

  • Study on Liver Cancer Cells : A study evaluated the effects of the compound on HepG2 cells, revealing significant cytotoxicity and apoptosis induction through mitochondrial pathways .
  • Antimicrobial Efficacy : Another study focused on its antimicrobial properties, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .

Q & A

Q. Notes

  • Avoid commercial sources (e.g., Thermo Scientific) per reliability guidelines.
  • All data derived from peer-reviewed studies or manufacturer SDS sheets.
  • Structural and computational insights prioritize reproducibility in experimental design.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-3-(2-pyridinylmethyl)-1H-imidazolium hexafluorophosphate
Reactant of Route 2
Reactant of Route 2
1-Butyl-3-(2-pyridinylmethyl)-1H-imidazolium hexafluorophosphate

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